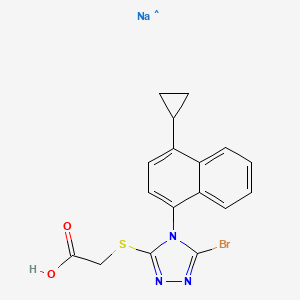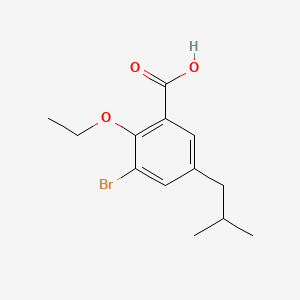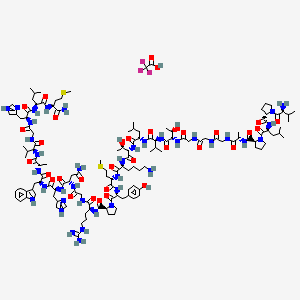![molecular formula C6H4O4 B14755212 [1,4]Dioxino[2,3-b][1,4]dioxine CAS No. 255-54-9](/img/structure/B14755212.png)
[1,4]Dioxino[2,3-b][1,4]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4]Dioxino[2,3-b][1,4]dioxine is a chemical compound with the molecular formula C6H10O4. It is also known by other names such as hexahydrothis compound and 1,4,5,8-tetraoxaperhydronaphthalene . This compound is characterized by its unique structure, which includes two dioxane rings fused together. It is a colorless liquid with a mild odor and is used in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of [1,4]dioxino[2,3-b][1,4]dioxine involves several steps. One common method is the cyclization of ethanedial with ethylene glycol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
[1,4]Dioxino[2,3-b][1,4]dioxine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dioxane derivatives, while reduction can produce simpler alcohols.
Applications De Recherche Scientifique
[1,4]Dioxino[2,3-b][1,4]dioxine has several scientific research applications. In chemistry, it is used as a solvent and reagent in organic synthesis . In biology, it is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. In medicine, it is being investigated for its potential therapeutic properties, including its ability to act as an antioxidant. In industry, it is used in the production of polymers and as a stabilizer for certain chemical reactions .
Mécanisme D'action
The mechanism of action of [1,4]dioxino[2,3-b][1,4]dioxine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds with these targets, leading to changes in their activity. The pathways involved in its action include the modulation of oxidative stress and the inhibition of certain enzymatic reactions . These effects are mediated by the compound’s ability to donate or accept electrons, making it a versatile molecule in various biochemical processes.
Comparaison Avec Des Composés Similaires
[1,4]Dioxino[2,3-b][1,4]dioxine is unique due to its fused dioxane ring structure. Similar compounds include polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans, and polychlorinated biphenyls . These compounds share some structural similarities but differ in their chemical properties and toxicity. For example, polychlorinated dibenzo-p-dioxins are highly toxic and persistent in the environment, whereas this compound is less toxic and more readily biodegradable.
Propriétés
Numéro CAS |
255-54-9 |
|---|---|
Formule moléculaire |
C6H4O4 |
Poids moléculaire |
140.09 g/mol |
Nom IUPAC |
[1,4]dioxino[2,3-b][1,4]dioxine |
InChI |
InChI=1S/C6H4O4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H |
Clé InChI |
GXBLPHXWGFLGOU-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=C(O1)OC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)






![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)

